molecular formula C14H11FO2 B13632965 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde

Katalognummer: B13632965
Molekulargewicht: 230.23 g/mol
InChI-Schlüssel: STYLUTSYIRTVQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde is a fluorinated aromatic aldehyde. It is known for its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde can be synthesized from 4-bromo-3-fluoroanisole. One common method involves the use of hydrazine and heating to reflux for several hours, followed by extraction and purification through column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde is unique due to the presence of both fluorine and methoxy groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Eigenschaften

Molekularformel

C14H11FO2

Molekulargewicht

230.23 g/mol

IUPAC-Name

4-(2-fluoro-4-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO2/c1-17-12-6-7-13(14(15)8-12)11-4-2-10(9-16)3-5-11/h2-9H,1H3

InChI-Schlüssel

STYLUTSYIRTVQQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.